4-Azido-2-fluoropyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2-fluoropyridine typically involves the reaction of sodium azide with a halogenated pyridine precursor. For instance, 2-fluoro-4-chloropyridine can be reacted with sodium azide in a suitable solvent such as dimethylformamide (DMF) at room temperature to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Azido-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles, a reaction widely used in medicinal chemistry.
Common Reagents and Conditions:
Sodium Azide: Used for introducing the azide group.
Copper Catalysts: Employed in cycloaddition reactions to form triazoles.
Solvents: Dimethylformamide (DMF) and other polar aprotic solvents are commonly used.
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Azido-2-fluoropyridine has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly those involving click chemistry.
Chemical Biology: Employed in the tagging of biological molecules with fluorescent markers through azide-based reactions.
Materials Science: Utilized in the development of new materials with unique properties due to the presence of the azide group.
Mechanism of Action
The mechanism of action of 4-azido-2-fluoropyridine primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper ions, which facilitate the formation of the triazole ring by stabilizing the transition state .
Comparison with Similar Compounds
4-Azido-3-fluoropyridine: Another halogenated azidopyridine with similar reactivity but different substitution pattern.
2,4,6-Triazidopyridine: Contains multiple azide groups, leading to different reactivity and applications.
Uniqueness: 4-Azido-2-fluoropyridine is unique due to the specific positioning of the azide and fluorine groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in click chemistry and other synthetic applications .
Properties
Molecular Formula |
C5H3FN4 |
---|---|
Molecular Weight |
138.10 g/mol |
IUPAC Name |
4-azido-2-fluoropyridine |
InChI |
InChI=1S/C5H3FN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H |
InChI Key |
NOBQIYUNSMCPMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1N=[N+]=[N-])F |
Origin of Product |
United States |
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